

# yield comparison bifunctional azido halides synthetic applications

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## Compound Focus: 1-Azido-2-bromoethane

CAS No.: 19263-22-0

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## Comparison of Synthetic Methods for Bifunctional Azido Compounds

Method	Core Reaction	Key Features	Reported Yield Range	Key Reagents
<b>Photocatalytic anti-Markovnikov Hydroazidation</b> [1]	Addition of H-N <sub>3</sub> across alkenes	Redox-neutral, regioselective for linear alkyl azides, broad substrate scope, metal-free (Fe-based photocatalyst)	45% - 87% [1]	Alkene, TMS-N <sub>3</sub> , Fe catalyst, thiol HAT catalyst, blue light
<b>Metal-free Azidotrifluoromethylation</b> [2]	Simultaneous addition of CF <sub>3</sub> and N <sub>3</sub> to alkenes	Bifunctional reagent (N <sub>3</sub> SO <sub>2</sub> CF <sub>3</sub> ) avoids separate CF <sub>3</sub> sources, metal-free, good functional group tolerance	42% - 92% [2]	Alkene, N <sub>3</sub> SO <sub>2</sub> CF <sub>3</sub> , radical initiator (e.g., LPO)

Method	Core Reaction	Key Features	Reported Yield Range	Key Reagents
<b>Grignard Reaction with Protected Azides [3]</b>	Nucleophilic addition of organometallics	Enables carbanion chemistry with sensitive azido groups, useful for 1,2,3-triazole synthesis	Not specified in abstract [3]	Aryl iodide with protected N <sub>3</sub> , Mg, Amphos protector, elemental S
<b>Ugi-Azide Condensation [4]</b>	Multi-component reaction	Direct access to 1,5-disubstituted tetrazoles (cis-amide bond mimetics), high complexity in one step	29% - 97% [4]	Aldehyde, amine, isocyanide, TMS-N <sub>3</sub>

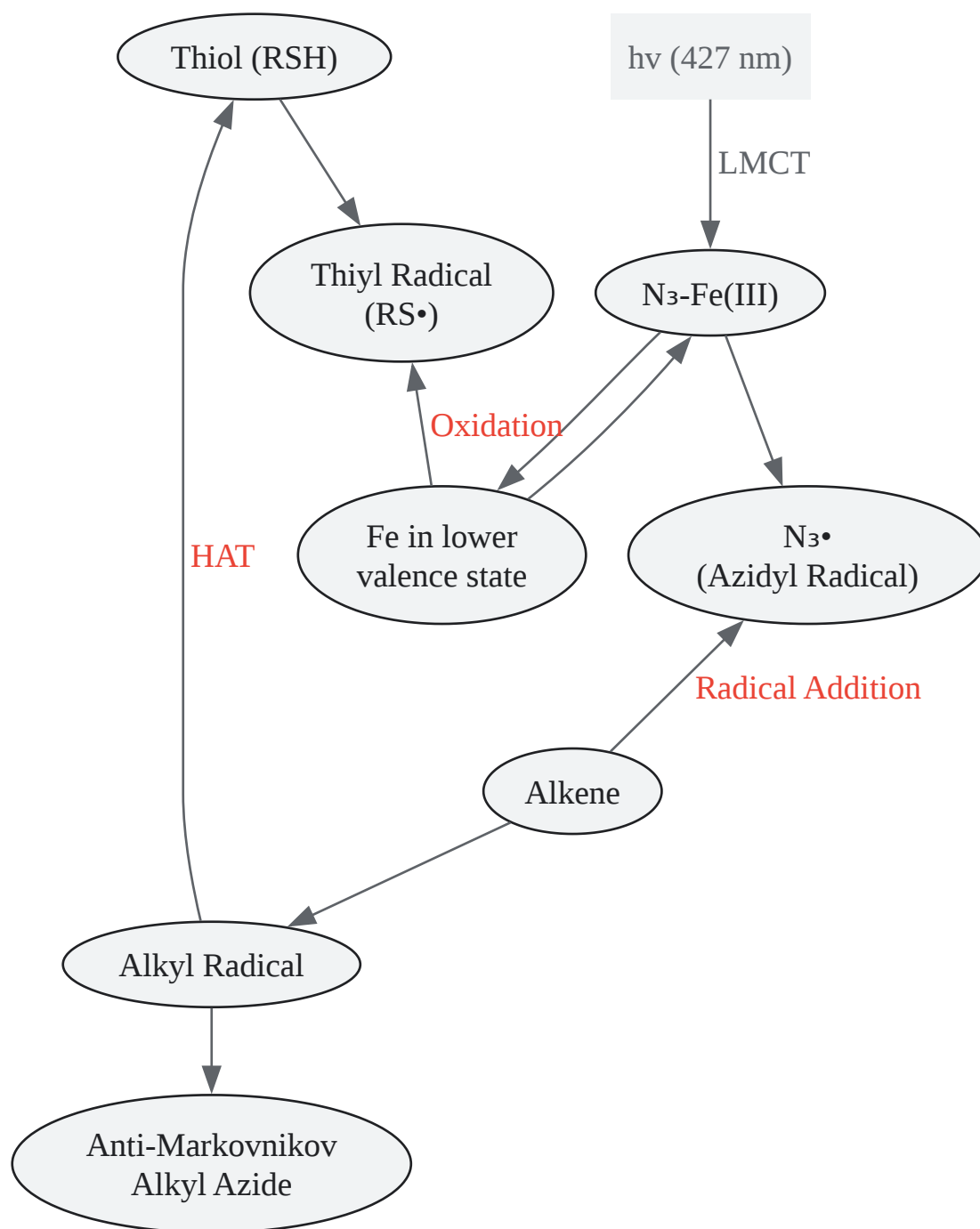
## Detailed Experimental Protocols

Here is a closer look at the procedures for two of the prominent methods.

### Photocatalytic Anti-Markovnikov Hydroazidation of Alkenes [1]

This method provides a direct and regioselective route to linear alkyl azides.

- **Workflow Diagram:** The following diagram illustrates the proposed cooperative catalytic cycle for this reaction.



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- **Detailed Procedure:**

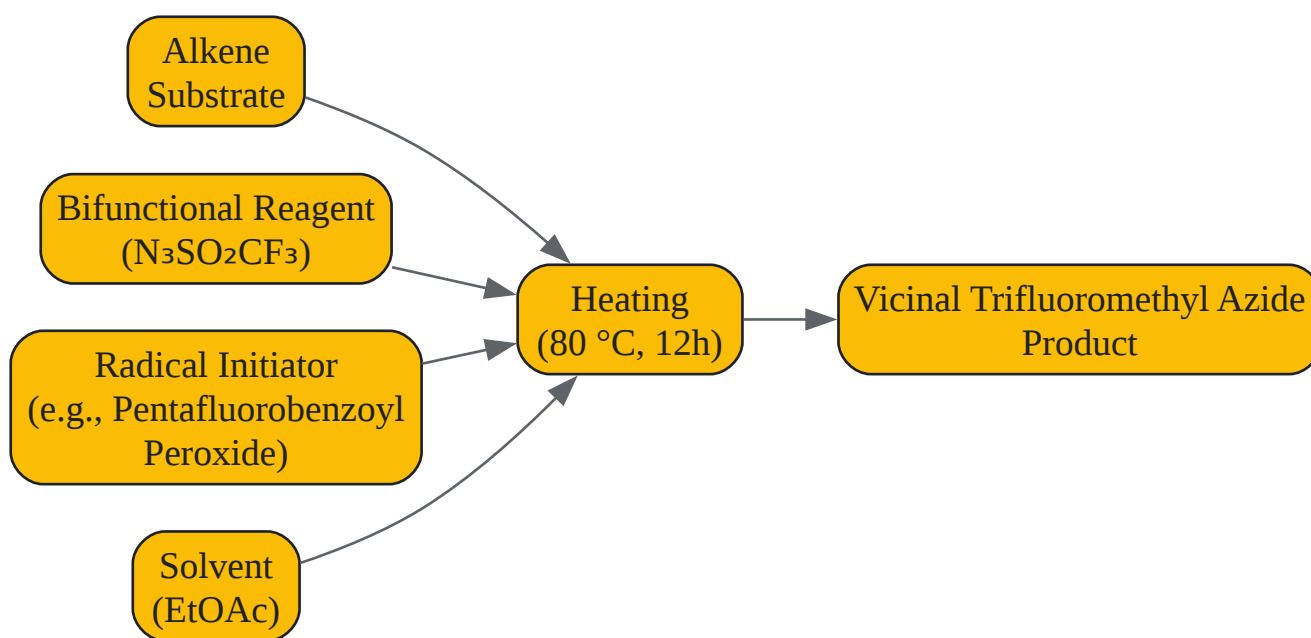
- **Reaction Setup:** An oven-dried vial is charged with the alkene substrate (e.g., 4-phenylbut-1-ene, 0.2 mmol), (4,4'-Di-tert-butyl-2,2'-bipyridine)iron(III) chloride complex (Fe1, 10 mol%), and thiophenol (20 mol%).
- **Solvent Addition:** Ethyl acetate (2 mL) and trimethylsilyl azide (TMS-N<sub>3</sub>, 2.0 equiv) are added. The mixture is stirred.

- **Irradiation:** The reaction vial is placed about 5 cm from a 20 W blue LED light source (427 nm) and irradiated for 12-16 hours at room temperature.
- **Work-up:** After completion, the reaction mixture is concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash chromatography on silica gel to yield the pure linear alkyl azide.

## Metal-free Azidotrifluoromethylation of Alkenes [2]

This method uses a single reagent to introduce both  $\text{CF}_3$  and  $\text{N}_3$  groups across alkenes.

- **Workflow Diagram:** The simplified experimental workflow for this one-pot synthesis is as follows.



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- **Detailed Procedure [2]:**
  - **Reagent Preparation:** Trifluoromethanesulfonyl azide ( $\text{N}_3\text{SO}_2\text{CF}_3$ ) is prepared in situ by reacting sodium azide ( $\text{NaN}_3$ ) with trifluoromethanesulfonic anhydride in hexane. A stock solution of 1 M  $\text{N}_3\text{SO}_2\text{CF}_3$  in hexane is used.
  - **Reaction Setup:** In a reaction vessel, the alkene substrate (0.2 mmol) and pentafluorobenzoyl peroxide (IN-3, 10 mol%) are dissolved in ethyl acetate (2 mL).
  - **Azide Addition:** The  $\text{N}_3\text{SO}_2\text{CF}_3$  stock solution (2.5 equiv) is added.
  - **Heating:** The reaction mixture is heated at 80 °C for 12 hours.
  - **Work-up and Analysis:** After cooling, the yield is determined by  $^{19}\text{F}$  NMR analysis of the crude mixture using an internal standard. The product can be isolated via purification techniques like

chromatography.

## Application in Drug Development

The synthesized bifunctional azido compounds are highly valuable intermediates. A primary application is in **Click Chemistry**, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles [5] [3] [6]. This linkage is chemically stable and is a key pharmacophore in medicinal chemistry.

- **$\alpha$ -Azido ketones** are versatile precursors to various heterocycles like oxazoles, pyrroles, pyridines, and imidazoles, which are core structures in many pharmaceuticals [5].
- **1,5-disubstituted tetrazoles**, accessible via the **Ugi-azide reaction**, are important as cis-amide bond mimics in peptidomimetics and have shown activity against targets like the cannabinoid-1 receptor and fatty acid amide hydrolase [4].

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